N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)
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Overview
Description
4-methyl-N,N-bis[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]benzenesulfonamide is a complex organic compound with the molecular formula C25H31N3O6S3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N,N-bis[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminophenol to form 2-[(4-methylphenyl)sulfonylamino]phenol. This intermediate is then reacted with 2-(2-chloroethoxy)ethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N,N-bis[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-methyl-N,N-bis[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N,N-bis[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide
- 4-methyl-N,N-bis[(2S)-2-{[(4-methylphenyl)sulfonyl]amino}propyl]benzenesulfonamide
Uniqueness
4-methyl-N,N-bis[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]benzenesulfonamide is unique due to its specific arrangement of sulfonamide and phenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
54533-69-6 |
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Molecular Formula |
C37H39N3O8S3 |
Molecular Weight |
749.9 g/mol |
IUPAC Name |
4-methyl-N-[2-[2-[(4-methylphenyl)sulfonyl-[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]amino]ethoxy]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C37H39N3O8S3/c1-28-12-18-31(19-13-28)49(41,42)38-34-8-4-6-10-36(34)47-26-24-40(51(45,46)33-22-16-30(3)17-23-33)25-27-48-37-11-7-5-9-35(37)39-50(43,44)32-20-14-29(2)15-21-32/h4-23,38-39H,24-27H2,1-3H3 |
InChI Key |
QHXFCBNAZCBHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OCCN(CCOC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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